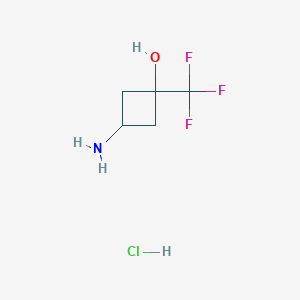

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-3(9)2-4;/h3,10H,1-2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWICPXOEHKXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)(F)F)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-16-0, 1408075-93-3 | |

| Record name | rac-(1r,3r)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride

Abstract

This technical guide provides a detailed and scientifically grounded methodology for the synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride, a valuable building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group and a cyclobutane scaffold into a single molecule offers unique conformational constraints and physicochemical properties beneficial for drug design.[1][2][3] This document elucidates a robust synthetic pathway commencing from a protected 3-aminocyclobutanone. The core of this strategy lies in the nucleophilic trifluoromethylation of the ketone functionality using the Ruppert-Prakash reagent (TMSCF₃), followed by deprotection and salt formation.[4] We will explore the mechanistic underpinnings of each synthetic step, provide detailed, field-tested protocols, and discuss critical parameters such as reagent selection, reaction conditions, and stereochemical considerations. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and scalable synthesis for this important intermediate.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

In the landscape of contemporary drug discovery, the deliberate introduction of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, modulate its lipophilicity, and improve its binding affinity to biological targets through unique electronic effects.[3][5][6] Concurrently, strained ring systems like cyclobutane have emerged as compelling "bioisosteres" for more common structural motifs, such as gem-dimethyl or phenyl groups.[1][7] The rigid, three-dimensional structure of the cyclobutane core can enforce a specific vectoral orientation of substituents, which is crucial for optimizing interactions with protein binding pockets.

The target molecule, this compound (CAS No. 1408075-12-6), synergistically combines these advantageous features. It presents a trifluoromethylated tertiary alcohol on a constrained four-membered ring, along with a primary amine that serves as a versatile handle for further chemical elaboration. This unique combination makes it a highly sought-after building block for constructing novel pharmaceutical candidates. This guide presents a validated synthetic approach that is both efficient and scalable.

Synthetic Strategy: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target compound points to a convergent and efficient strategy. The final hydrochloride salt can be readily formed from the free amine, which itself can be revealed by deprotecting a suitably protected precursor. The key C-C bond formation, introducing the -CF₃ group, is best accomplished via the nucleophilic addition of a trifluoromethyl anion equivalent to a ketone. This leads us back to a readily accessible starting material: a protected 3-aminocyclobutanone.

This pathway is strategically superior to constructing the cyclobutane ring from acyclic precursors, a process that often involves more steps and presents significant challenges in controlling regioselectivity and stereoselectivity.[1][8] Our chosen strategy leverages a robust and well-documented transformation on a pre-formed carbocyclic core.

Caption: Retrosynthetic analysis of the target molecule.

The Key Transformation: Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent

The cornerstone of this synthesis is the addition of a trifluoromethyl group to the carbonyl of tert-butyl (3-oxocyclobutyl)carbamate. For this purpose, (Trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the reagent of choice due to its stability, commercial availability, and high efficiency.

Mechanism of Action: The reaction is not spontaneous; TMSCF₃ requires activation by a catalytic amount of a nucleophilic initiator. While various initiators can be used, sources of fluoride ion, such as tetrabutylammonium fluoride (TBAF), or alkali metal carbonates, like K₂CO₃, are common.[9]

-

Activation: The initiator attacks the silicon atom of TMSCF₃, generating a transient, hypervalent siliconate intermediate which then releases the highly nucleophilic trifluoromethyl anion ([CF₃]⁻).

-

Nucleophilic Attack: The potent [CF₃]⁻ nucleophile attacks the electrophilic carbonyl carbon of the cyclobutanone, forming a tetrahedral alkoxide intermediate.

-

Silyl Trap & Hydrolysis: This alkoxide is subsequently trapped by another molecule of TMSCF₃ (or a similar silyl source) to form a stable trimethylsilyl (TMS) ether. This TMS-protected alcohol is then hydrolyzed during aqueous acidic workup to yield the final tertiary alcohol product.

This mechanistic sequence ensures a controlled and efficient trifluoromethylation, avoiding the handling of unstable trifluoromethyl organometallics.[10]

Caption: General mechanism for Ruppert-Prakash trifluoromethylation.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The Ruppert-Prakash reagent is flammable and moisture-sensitive.[6]

Protocol 1: Synthesis of tert-butyl (3-hydroxy-3-(trifluoromethyl)cyclobutyl)carbamate

This protocol details the key trifluoromethylation step.

Materials:

-

tert-butyl (3-oxocyclobutyl)carbamate (1.0 equiv.)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 equiv.)

-

Potassium carbonate (K₂CO₃), anhydrous (0.1 equiv.)

-

Anhydrous Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add tert-butyl (3-oxocyclobutyl)carbamate (1.0 equiv.) and anhydrous potassium carbonate (0.1 equiv.).

-

Dissolve the solids in anhydrous DMF (to make a ~0.2 M solution of the ketone).

-

Cool the resulting mixture to 0 °C in an ice-water bath.

-

Slowly add the Ruppert-Prakash reagent (1.5 equiv.) dropwise to the stirred reaction mixture over 15-20 minutes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until completion as monitored by TLC or LC-MS.

-

Upon completion, carefully cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the pH is ~2-3.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product as a mixture of cis/trans diastereomers.

Protocol 2: Synthesis of this compound

This protocol describes the final deprotection and salt formation step.

Materials:

-

tert-butyl (3-hydroxy-3-(trifluoromethyl)cyclobutyl)carbamate (1.0 equiv.)

-

4 M HCl in 1,4-Dioxane

-

Diethyl ether

Procedure:

-

Dissolve the purified tert-butyl (3-hydroxy-3-(trifluoromethyl)cyclobutyl)carbamate (1.0 equiv.) in a minimal amount of 1,4-dioxane in a round-bottom flask.

-

To this solution, add an excess of 4 M HCl in 1,4-dioxane (approx. 10 equiv.) at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed. Effervescence (isobutylene gas) may be observed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

To the resulting solid or oil, add diethyl ether and triturate to induce precipitation of a solid.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield this compound.

Data Presentation & Stereochemical Considerations

The described synthesis is robust and provides good overall yields. The stereoselectivity of the trifluoromethylation step, however, is a critical point for consideration.

| Step | Key Reagents | Typical Yield | Key Parameters |

| 1. Trifluoromethylation | TMSCF₃, K₂CO₃, DMF | 75-85% | 0 °C to RT, 12-16 h |

| 2. Deprotection/Salt Formation | 4 M HCl in Dioxane | 90-98% | RT, 2-4 h |

Stereochemistry: The nucleophilic addition of the trifluoromethyl group to the planar carbonyl of 3-(Boc-amino)cyclobutanone generates a new stereocenter at C1. This results in the formation of two diastereomers: cis and trans, defined by the relative orientation of the newly formed hydroxyl group and the pre-existing amino group substituent.

The bulky tert-butoxycarbonyl (Boc) protecting group at the 3-position can exert steric influence, potentially directing the incoming trifluoromethyl nucleophile to the face opposite the substituent (anti-facial attack). This may lead to a modest preference for the trans isomer. However, a mixture of diastereomers is typically expected and observed. These diastereomers can often be separated by careful flash column chromatography of the protected intermediate or, in some cases, by crystallization of the final hydrochloride salt. The exact ratio should be determined empirically by ¹H NMR or GC analysis of the crude product mixture.[11]

Conclusion

This guide outlines an efficient and reliable two-step synthesis for this compound, a building block of significant interest in pharmaceutical research. The strategy relies on the well-established Ruppert-Prakash trifluoromethylation of a protected aminoketone, a transformation known for its broad applicability and operational simplicity.[3][12] By providing detailed, step-by-step protocols and discussing the key mechanistic and stereochemical aspects of the synthesis, this document serves as a practical resource for chemists and researchers. The successful application of this methodology will facilitate the exploration of novel chemical space and accelerate the development of next-generation therapeutics.

References

- 1. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

Physical and chemical properties of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

An In-depth Technical Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1408075-12-6), a fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl group onto a strained cyclobutane scaffold imparts unique conformational and electronic properties, making it a valuable synthon for creating novel chemical entities with enhanced metabolic stability and bioactivity.[1][2] This document details the compound's physicochemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for researchers, chemists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound is a salt composed of a protonated amino-substituted cyclobutanol and a chloride counter-ion. The core structure features a four-membered carbocycle, which introduces conformational rigidity. The presence of a tertiary alcohol and a trifluoromethyl group on the same carbon (C1) creates a sterically hindered and electronically distinct environment. The amino group at the C3 position provides a key functional handle for further synthetic modifications.

The compound can exist as cis and trans diastereomers, which may exhibit different biological activities and physical properties. It is crucial for researchers to verify the specific isomeric composition of the material being used.

Diagram: Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The combination of the polar amino and hydroxyl groups with the lipophilic trifluoromethyl group results in a molecule with unique solubility and electronic characteristics.[3] The trifluoromethyl group is a strong electron-withdrawing moiety, which lowers the pKa of the adjacent alcohol and influences the basicity of the distal amino group. The hydrochloride salt form is typically a white to off-white solid, employed to improve stability and aqueous solubility.[4]

Table 1: Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 1408075-12-6 | [5][6] |

| Molecular Formula | C₅H₉ClF₃NO | [5] |

| Molecular Weight | 191.58 g/mol | [5][7] |

| Appearance | White powder/solid | [4] |

| Purity | ≥97% (Typical) | [5][8] |

| Storage Temperature | Room Temperature | [9] |

| Melting Point | Not widely documented | [10] |

| Boiling Point | Not widely documented | [10] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | General Knowledge |

Note: Specific properties like melting point may vary between suppliers and isomeric forms.

Synthesis and Reactivity

Synthetic Strategy

The synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol typically involves a multi-step sequence starting from a suitable cyclobutanone precursor. A common and effective method is the nucleophilic trifluoromethylation of a protected 3-aminocyclobutanone derivative.

The choice of the trifluoromethylating agent is critical. Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, are frequently used in the presence of a fluoride initiator.[11] The protection of the amino group (e.g., as a carbamate) is necessary to prevent side reactions during the trifluoromethylation step. Subsequent deprotection under acidic conditions yields the desired hydrochloride salt.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Chemical Reactivity

The molecule possesses two primary reactive sites: the amino group and the hydroxyl group.

-

Amino Group: The primary amine is nucleophilic and can readily undergo standard transformations such as acylation, alkylation, sulfonylation, and reductive amination. This functional handle is the primary site for derivatization when incorporating the scaffold into larger molecules.

-

Hydroxyl Group: The tertiary alcohol is less reactive due to steric hindrance from the adjacent trifluoromethyl group. However, it can be derivatized (e.g., etherification, esterification) under more forcing conditions.

-

Trifluoromethyl Group: This group is exceptionally stable and generally unreactive under common synthetic conditions, contributing to the metabolic stability of derivatives.[3]

Role in Drug Discovery and Medicinal Chemistry

The 1-(trifluoromethyl)cyclobutyl motif is increasingly recognized as a valuable bioisostere in drug design.[2] It can serve as a replacement for more common groups like tert-butyl or phenyl rings.

Key Advantages:

-

Metabolic Stability: The C-F bond is extremely strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can significantly improve the pharmacokinetic profile of a drug candidate.

-

Increased Lipophilicity: The CF₃ group enhances lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and cell penetration.[3]

-

Conformational Constraint: The rigid cyclobutane ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.[1][12]

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can fine-tune the basicity of the nearby amino group, affecting its ionization state at physiological pH and influencing receptor interactions.

This building block is particularly useful for constructing libraries of compounds for screening against various therapeutic targets, including kinases, proteases, and G-protein coupled receptors.[13]

Handling, Storage, and Safety

As with any chemical reagent, proper handling procedures are essential.

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[14][15] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[15]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][14]

-

First Aid:

-

Skin Contact: Wash the affected area thoroughly with soap and water.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[14][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Example Experimental Protocol: N-Acetylation

This protocol provides a representative method for derivatizing the primary amino group.

Objective: To synthesize N-(1-(Trifluoromethyl)-3-hydroxycyclobutyl)acetamide.

Materials:

-

This compound

-

Triethylamine (Et₃N)

-

Acetyl chloride (AcCl) or Acetic Anhydride (Ac₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and act as an acid scavenger. Stir for 10 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to obtain the pure N-acetylated product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 6. 1408075-12-6|3-Amino-1-(trifluoromethyl)cyclobutanol hydrochloride|BLD Pharm [bldpharm.com]

- 7. trans-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride - CAS:1408075-16-0 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound - CAS:1408075-12-6 - 阿镁生物 [amaybio.com]

- 9. This compound CAS#: 1408075-12-6 [m.chemicalbook.com]

- 10. Buy 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride | 1803601-06-0 [smolecule.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery

Physicochemical Properties and Structural Features

The molecular architecture of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride presents a fascinating convergence of functionalities. The rigid cyclobutane ring serves as a compact scaffold, pre-organizing the appended substituents in a defined spatial orientation. The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the local electronic environment and can enhance binding interactions through non-covalent interactions. The primary amino group provides a key handle for further synthetic elaboration, enabling the construction of amides, sulfonamides, and other functionalities common in bioactive molecules. The tertiary alcohol adds a polar center, potentially improving aqueous solubility and providing an additional site for hydrogen bonding.

| Property | Value | Source |

| CAS Number | 1408075-12-6 | Generic |

| Molecular Formula | C5H9ClF3NO | Generic |

| Molecular Weight | 191.58 g/mol | Generic |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |

| Storage | Store in an inert atmosphere at 2-8°C |

Synthetic Strategies: A Roadmap to Trifluoromethylated Cyclobutanes

The synthesis of 3-amino-1-(trifluoromethyl)cyclobutanol derivatives typically involves a multi-step sequence, starting from readily available cyclobutanone precursors. While a definitive, published protocol for the title compound is not available, the following retrosynthetic analysis outlines a plausible and scientifically sound approach based on established chemical transformations for analogous structures.

Structure and conformation of trifluoromethyl-cyclobutyl fragments

An In-Depth Technical Guide to the Structure and Conformation of Trifluoromethyl-Cyclobutyl Fragments

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the structural and conformational properties of trifluoromethyl-cyclobutyl fragments, a motif of increasing importance in modern medicinal chemistry. We will move beyond a simple description of the cyclobutane ring to dissect the profound influence of the trifluoromethyl (CF₃) group, a powerful modulator of molecular properties. This analysis is grounded in fundamental principles of stereoelectronics and supported by experimental and computational evidence, offering researchers and drug development professionals a comprehensive understanding of this unique structural element.

The Cyclobutane Scaffold: A Foundation of Puckered Strain

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. The strain inherent in a four-membered ring forces it to adopt a non-planar, "puckered" or "butterfly" conformation to relieve some of the torsional strain that would arise from eclipsing C-H bonds in a planar structure[1]. This puckering is a dynamic equilibrium between two equivalent energy minima.

The degree of puckering is defined by the puckering angle (γ), and the energy required to flatten the ring and invert to the alternate puckered conformation is known as the inversion barrier[2][3]. This fundamental conformational landscape is the stage upon which substituents, particularly the highly influential trifluoromethyl group, exert their effects.

Caption: Dynamic equilibrium of the puckered cyclobutane ring.

The Trifluoromethyl Group: A Dominant Stereoelectronic Influence

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its properties are dominated by the high electronegativity of the three fluorine atoms, making it one of the most potent electron-withdrawing groups in organic chemistry[4]. This has profound consequences for any scaffold to which it is attached.

-

Steric Profile: While bulkier than a methyl group, the CF₃ group has a compact steric profile due to the small van der Waals radius of fluorine[5]. Its calculated steric volume is somewhat larger than a tert-butyl group (171 ų for CF₃-cyclobutane-benzene vs. 150 ų for t-Bu-benzene)[6].

-

Electronic Effects: The primary influence is a strong inductive electron withdrawal (–I effect), which significantly alters the electronic properties of adjacent atoms and bonds[4][5].

-

Physicochemical Impact: The CF₃ group generally increases lipophilicity (Hansch π value of +0.88), enhances metabolic stability due to the strength of the C-F bond, and can significantly lower the pKa of nearby acidic or basic functional groups[5][6][7].

Conformational Landscape of Trifluoromethyl-Cyclobutanes

The introduction of a CF₃ group onto the cyclobutane ring dramatically alters its conformational preferences. The interplay between steric demand and powerful stereoelectronic effects creates a unique and often counterintuitive structural landscape.

Puckering Angle and Ring Geometry

X-ray crystallographic studies on various 1-aryl-1-(trifluoromethyl)cyclobutanes have shown that the cyclobutane ring generally adopts a puckered conformation, with puckering angles (γ) typically in the range of 158–175° (where 180° would be perfectly planar)[6][8]. This suggests a relatively flattened cyclobutane ring compared to some other substituted systems. The distance between the distal carbon atoms (C1 and C3) is consistently found to be around 2.1–2.2 Å[6][8].

The Surprising Axial Preference

From a purely steric standpoint, one would predict that a bulky substituent like the CF₃ group would preferentially occupy the more spacious equatorial position on the puckered cyclobutane ring. However, crystallographic evidence consistently reveals the opposite: in the majority of solved structures, the trifluoromethyl group adopts the axial position [6][8]. This preference points to the dominance of stabilizing stereoelectronic interactions over steric repulsion.

This axial preference is not absolute and can be influenced by other substituents. For instance, in one reported structure, an equatorial CF₃ group was observed, highlighting that the overall conformational energy is a fine balance of multiple factors[6][8].

Unraveling the Stereoelectronic Rationale

The preference for the sterically more demanding axial position is a classic indicator of underlying stereoelectronic effects. The most likely contributors are hyperconjugation and electrostatic interactions.

-

Hyperconjugation (σ → σ Interactions):* A stabilizing interaction can occur between the electron density of a filled bonding orbital (σ) and an adjacent empty antibonding orbital (σ). In the case of an axial CF₃ group, a favorable alignment may occur between the σ orbitals of the axial C-H bonds on the opposite side of the ring and the low-lying σ orbitals of the C-CF₃ or C-F bonds. This is analogous to the anomeric effect in heterocyclic systems and the gauche effect observed in 1,2-disubstituted ethanes[9][10][11]. Computational studies on related systems have shown that such hyperconjugative delocalization from a nitrogen lone pair is most pronounced when a CF₃ group is in the axial position[9]. A similar C–H/C–F hyperconjugation has been proposed to explain observed properties in other fluoroalkyl cyclobutanes[12].

-

Electrostatic Interactions: The highly polarized C-F bonds create a significant local dipole moment. The orientation of this dipole relative to the dipoles of other bonds in the ring can lead to either stabilizing or destabilizing interactions. An axial conformation may position these dipoles in a more favorable arrangement, minimizing repulsion and maximizing attraction, contributing to the overall stability of that conformer[13][14].

Caption: Balance of forces determining CF₃ conformational preference.

Analytical and Computational Characterization

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is essential to fully characterize the structure and dynamics of these fragments.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive, albeit static, picture of the solid-state conformation[15]. It is the primary source of data on bond lengths, bond angles, puckering angles, and the axial/equatorial positioning of substituents[16][17].

| Parameter | Typical Observed Value Range | Reference |

| Cyclobutane Puckering Angle (γ) | 158° – 175° | [6][8] |

| Distal C-C Distance (d) | 2.1 – 2.2 Å | [6][8] |

| CF₃ Substituent Position | Predominantly Axial | [6][8] |

| Dihedral Angle (Ar–C–C–CF₃) | 83° – 100° | [6][8] |

| (Data compiled from studies on 1-aryl-1-(trifluoromethyl)cyclobutanes) |

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics[18][19].

-

¹H and ¹³C NMR: Chemical shifts and coupling constants can provide information about the ring's puckering and the relative orientation of substituents.

-

¹⁹F NMR: This is a particularly sensitive probe for fluorine-containing molecules. The chemical shift of the CF₃ group can be indicative of its electronic environment[12][20].

-

Variable-Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of ring inversion. At low temperatures, the inversion may be slow enough on the NMR timescale to observe distinct signals for the axial and equatorial protons, allowing for the determination of the energy barrier to inversion.

Exemplary Protocol: VT-NMR for Ring Inversion Analysis

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the trifluoromethyl-cyclobutyl compound in a suitable low-freezing deuterated solvent (e.g., toluene-d₈, dichloromethane-d₂).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

-

Low-Temperature Acquisition: Cool the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Identify Coalescence: Continue cooling until significant line broadening is observed for the cyclobutyl ring protons, followed by the signals sharpening into two or more distinct sets of resonances at lower temperatures. The temperature at which the signals merge is the coalescence temperature (T_c).

-

Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion process from the coalescence temperature and the frequency separation of the signals at the slow-exchange limit.

-

Confirmation: If possible, perform 2D NMR experiments (e.g., NOESY) at low temperature to confirm spatial proximities and assign the axial/equatorial positions.

Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are indispensable for rationalizing experimental findings[2]. They allow for the calculation of the relative energies of different conformers (e.g., axial vs. equatorial CF₃) and the potential energy surface for ring puckering and inversion. Analyses like Natural Bond Orbital (NBO) can be used to quantify the specific hyperconjugative interactions that stabilize a particular conformation[9].

Caption: A typical computational workflow for conformational analysis.

Implications for Medicinal Chemistry and Drug Design

Understanding the structure of the trifluoromethyl-cyclobutyl fragment is critical for its effective application in drug discovery. The rigid, puckered nature of the ring, combined with the defined axial orientation of the CF₃ group, allows this fragment to act as a unique, three-dimensional scaffold.

-

Conformationally Restricted Isostere: The cyclobutane ring can replace flexible alkyl chains to lock a molecule into a specific bioactive conformation, potentially increasing binding affinity and selectivity[12]. The trifluoromethyl-cyclobutyl group, in particular, has been evaluated as a unique bioisostere for the tert-butyl group, offering a similar steric footprint but with vastly different electronic properties and improved metabolic stability in some cases[6].

-

Vectorial Exit Points: The defined geometry of the substituted cyclobutane ring presents substituents at precise vectors in 3D space, which can be exploited to optimize interactions with a target protein.

-

Modulation of Physicochemical Properties: As discussed, the CF₃ group's influence on lipophilicity and pKa is a key tool for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[7][21]. The interplay between the CF₃ group and the cyclobutane scaffold can lead to nuanced effects on properties like lipophilicity that differ from simple additive models[12].

| Property | Influence of CF₃-Cyclobutyl Fragment | Reference |

| Metabolic Stability | C-F bonds are highly stable; can block metabolic hotspots. Stability can be enhanced or decreased depending on the specific compound. | [5][6] |

| Lipophilicity (LogP) | Generally increases lipophilicity, but stereochemistry can lead to non-intuitive trends. | [5][6][12] |

| Acidity/Basicity (pKa) | Strong electron-withdrawing effect significantly increases acidity of carboxylic acids and decreases basicity of amines. | [6] |

| Molecular Shape | Provides a rigid, 3D scaffold with well-defined substituent vectors. Can serve as a tert-butyl isostere. | [6][22] |

Conclusion

The trifluoromethyl-cyclobutyl fragment is a sophisticated building block whose properties are dictated by a delicate balance of ring strain, steric bulk, and powerful stereoelectronic effects. The consistent, counterintuitive preference for an axial CF₃ conformation underscores the dominance of stabilizing hyperconjugative and electrostatic interactions. This well-defined three-dimensional structure provides medicinal chemists with a unique tool to enforce specific molecular conformations, modulate physicochemical properties, and design novel bioactive molecules with improved pharmacological profiles. A thorough understanding of the principles laid out in this guide is essential for the rational design and application of this increasingly valuable chemical motif.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Gauche effect - Wikipedia [en.wikipedia.org]

- 11. Anomeric effect - Wikipedia [en.wikipedia.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 22. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride (CAS: 1408075-12-6). In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret the spectroscopic data for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and characterization of this and similar fluorinated cyclobutane derivatives.

Introduction: The Structural Significance of a Fluorinated Cyclobutane Amino Alcohol

This compound is a fascinating molecule that incorporates several key structural features of interest in medicinal chemistry and materials science. The rigid cyclobutane scaffold provides a defined three-dimensional orientation of its substituents. The trifluoromethyl group can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity. The amino and hydroxyl groups offer sites for further chemical modification and are crucial for intermolecular interactions.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will consider the spectra in a common deuterated solvent such as DMSO-d₆, which will solubilize the salt and allow for the observation of exchangeable protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, yet informative. The presence of the hydrochloride salt will lead to the protonation of the amino group to form an ammonium salt (-NH₃⁺).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| -OH | 4.0 - 5.0 | Broad singlet | - | The hydroxyl proton is acidic and will exchange with the solvent, leading to a broad signal. |

| -NH₃⁺ | 7.5 - 8.5 | Broad singlet | - | The ammonium protons are also exchangeable and deshielded due to the positive charge. |

| -CH(NH₃⁺) | 3.5 - 4.0 | Multiplet | This proton is adjacent to the electron-withdrawing ammonium group, shifting it downfield. | |

| Cyclobutane -CH₂- | 2.0 - 2.8 | Multiplets | The methylene protons of the cyclobutane ring will be diastereotopic and will show complex splitting patterns due to geminal and vicinal coupling. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The trifluoromethyl group will have a significant impact on the chemical shifts of the carbons it is attached to and will also introduce C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| -C(CF₃)OH | 70 - 80 | Quartet | The quaternary carbon attached to the -OH and -CF₃ groups will be deshielded and will show a characteristic quartet due to coupling with the three fluorine atoms. |

| -CF₃ | 120 - 130 | Quartet | The carbon of the trifluoromethyl group will have a large one-bond C-F coupling constant. |

| -CH(NH₃⁺) | 45 - 55 | Singlet | The carbon attached to the ammonium group will be deshielded. |

| Cyclobutane -CH₂- | 30 - 40 | Singlet | The methylene carbons of the cyclobutane ring. |

Stereoisomerism: Distinguishing Cis and Trans Isomers

This compound can exist as cis and trans isomers. NMR spectroscopy, particularly the analysis of proton-proton coupling constants, would be the primary method for distinguishing between them. In cyclobutane systems, the vicinal coupling constants between cis protons are typically larger than those between trans protons.

Caption: Chemical structures of the cis and trans isomers.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (alcohol) | 3200 - 3600 | Broad, Strong | Stretching |

| N-H (ammonium) | 2800 - 3200 | Broad, Strong | Stretching |

| C-H (alkane) | 2850 - 3000 | Medium | Stretching |

| N-H (ammonium) | 1500 - 1600 | Medium | Bending |

| C-F | 1000 - 1350 | Strong | Stretching |

| C-O | 1050 - 1150 | Medium | Stretching |

The presence of strong, broad bands in the high-frequency region (above 2800 cm⁻¹) will be indicative of the hydroxyl and ammonium groups and the extensive hydrogen bonding present in the solid state. The strong absorptions in the 1000-1350 cm⁻¹ region will be a clear indicator of the trifluoromethyl group.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique. We would expect to see the molecular ion of the free base in the positive ion mode.

-

Expected Molecular Ion (M+H)⁺: The free base, 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, has a molecular formula of C₅H₈F₃NO and a monoisotopic mass of 155.0558 g/mol . Therefore, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 156.0631.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through the loss of small neutral molecules.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols for Spectroscopic Analysis

To obtain the actual spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.

-

-

2D NMR (for structural confirmation):

-

Acquire COSY (Correlation Spectroscopy) to establish H-H correlations.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations.

-

IR Spectroscopy

-

Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample. Place a small amount of the solid directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

For fragmentation studies, perform tandem MS (MS/MS) on the molecular ion peak.

-

Caption: Workflow for the characterization of the target compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, a thorough understanding of spectroscopic principles allows for a reliable prediction of its key spectral features. This guide provides a comprehensive theoretical framework for the ¹H NMR, ¹³C NMR, IR, and MS data, which will be invaluable for any researcher working with this compound. The provided experimental protocols offer a clear path to obtaining and confirming the spectroscopic data, ensuring the confident structural elucidation of this important fluorinated building block.

The Strategic Imperative of the Trifluoromethyl Group in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Methyl Mimic

In the landscape of contemporary drug discovery, the trifluoromethyl (CF3) group has transcended its role as a mere bioisostere to become a cornerstone of rational drug design.[1] Its incorporation into a molecular scaffold is a deliberate strategy to modulate a cascade of physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic profiles.[2] This guide, intended for the discerning researcher, delves into the multifaceted role of the trifluoromethyl group, providing not only a comprehensive overview of its effects but also practical, field-proven insights into its application and evaluation. We will explore the causality behind its profound influence on metabolic stability, lipophilicity, and target engagement, supported by detailed experimental protocols and illustrative case studies.

The Physicochemical Impact of Trifluoromethylation: A Double-Edged Sword

The unique electronic and steric properties of the trifluoromethyl group are the wellspring of its power in medicinal chemistry. Its high electronegativity and the strength of the carbon-fluorine bond are central to its ability to influence a molecule's behavior in a biological system.[3]

Metabolic Stability: The Indomitable C-F Bond

One of the most celebrated attributes of the trifluoromethyl group is its capacity to enhance metabolic stability.[2] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a typical carbon-hydrogen bond.[2] This inherent strength renders the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[3]

By strategically replacing a metabolically labile methyl group or hydrogen atom with a trifluoromethyl group, medicinal chemists can effectively block a key metabolic pathway.[2] This "metabolic switching" can lead to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3]

Case Study: Celecoxib (Celebrex®)

A classic example of metabolic blocking is the nonsteroidal anti-inflammatory drug, celecoxib. The primary route of metabolism for its non-fluorinated analog is the oxidation of the para-methyl group to a carboxylic acid, leading to rapid clearance. The introduction of the trifluoromethyl group in celecoxib effectively blocks this metabolic hotspot, significantly increasing its half-life and therapeutic efficacy.[4] While celecoxib still undergoes metabolism, the primary site is shifted to the tolyl methyl group, a less favorable transformation.[5][6]

Caption: Metabolic fate of celecoxib analog vs. celecoxib.

Lipophilicity: A Balancing Act

The trifluoromethyl group is highly lipophilic, a property that can be both advantageous and detrimental.[7] Increased lipophilicity can enhance a drug's ability to cross cell membranes, including the blood-brain barrier, potentially leading to improved absorption and distribution.[2] However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and potential off-target toxicity.[7] Therefore, the decision to incorporate a trifluoromethyl group must be carefully weighed against the overall lipophilicity of the molecule.

Quantitative Data: Comparative Physicochemical Properties

| Compound Pair | Structure (R=) | LogP | pKa | Reference |

| Aniline / 3-(Trifluoromethyl)aniline | H / CF₃ | 0.90 / 2.32 | 4.61 / 3.50 | [8][9][10][11] |

| Toluene / Trifluorotoluene | CH₃ / CF₃ | 2.73 / 3.19 | - / - | [Calculated] |

| Celecoxib Analog / Celecoxib | CH₃ / CF₃ | 3.4 / 4.3 | - / - | [Estimated] |

Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity of nearby functional groups.[8] For instance, the introduction of a trifluoromethyl group on an aniline ring decreases the basicity of the nitrogen atom, resulting in a lower pKa.[8] This modulation of pKa can have profound effects on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding affinity to its target.[8]

Experimental Protocols for Evaluating Trifluoromethylated Compounds

A cornerstone of drug discovery is the robust experimental evaluation of lead compounds. The following protocols provide detailed methodologies for assessing the key properties influenced by trifluoromethylation.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

This is the gold standard method for LogP determination.

Methodology:

-

Preparation of Phases: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, add a precise volume of the n-octanol-saturated buffer and buffer-saturated n-octanol (e.g., 1:1 ratio). Add a small aliquot of the test compound stock solution.

-

Equilibration: Vigorously shake the vial for a predetermined time (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by CYP enzymes.

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) with MgCl₂. Prepare a separate solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: In a 96-well plate, add the microsomal reaction mixture and pre-incubate at 37°C. Add the test compound (typically at 1 µM final concentration). Initiate the reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

-

Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line provides the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Caption: Workflow for in vitro microsomal stability assay.

Synthetic Strategies for Trifluoromethylation

The successful incorporation of a trifluoromethyl group hinges on the availability of robust and efficient synthetic methodologies.

Copper-Catalyzed Trifluoromethylation of Aryl Iodides

This method is a workhorse for the synthesis of trifluoromethylated arenes.

Methodology:

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 equiv), a copper(I) source (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a trifluoromethyl source (e.g., TMSCF₃, 2.0 equiv).

-

Solvent and Base: Add a dry, degassed solvent (e.g., DMF or NMP) and a suitable base (e.g., K₂CO₃, 2.0 equiv).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12][13]

Photoredox-Catalyzed Trifluoromethylation

This emerging technology offers mild and versatile conditions for trifluoromethylation.[14]

Methodology:

-

Reaction Setup: In a vial, dissolve the substrate (e.g., an electron-rich heterocycle, 1.0 equiv), a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an iridium complex, 1-2 mol%), and a trifluoromethylating agent (e.g., Umemoto's reagent or CF₃SO₂Cl, 1.5 equiv) in a suitable solvent (e.g., acetonitrile or DMF).

-

Reaction Conditions: Degas the reaction mixture and place it under an inert atmosphere. Irradiate the mixture with a visible light source (e.g., a blue LED lamp) at room temperature for the required time (e.g., 6-24 hours).

-

Workup and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography.[14]

Conclusion: A Strategic Tool for Drug Discovery

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal, capable of profoundly influencing a drug candidate's pharmacokinetic and pharmacodynamic properties.[2] Its ability to enhance metabolic stability, modulate lipophilicity, and alter electronic properties makes it a key consideration in lead optimization.[1] A thorough understanding of its effects, coupled with robust experimental evaluation and efficient synthetic strategies, is essential for harnessing its full potential in the design of novel therapeutics. This guide provides a foundation for researchers to confidently and strategically employ the trifluoromethyl group in their drug discovery endeavors.

References

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemica.com [medchemica.com]

- 5. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 11. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

An In-Depth Technical Guide for Researchers and Drug Developers

Core Topic: 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of this compound. We will delve into its chemical properties, commercial landscape, strategic applications in drug discovery, and the essential protocols for its synthesis and quality verification.

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

This compound is a fluorinated, cyclic small molecule that has emerged as a valuable building block in the synthesis of novel therapeutic agents. Its unique three-dimensional structure, combining a strained cyclobutane ring with a chemically robust trifluoromethyl (CF₃) group and a versatile amino functional group, offers chemists a powerful tool for navigating complex biological landscapes.

The incorporation of the CF₃ group is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[1] This group can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and modulate pKa, thereby enhancing cell permeability and oral bioavailability.[1] The rigid cyclobutane scaffold provides a defined exit vector for substituents, allowing for precise spatial orientation when designing ligands for specific protein targets. This makes the molecule particularly relevant in areas such as fragment-based drug discovery and the development of complex molecules like protein degraders.[1][2]

Physicochemical Properties and Structural Data

A thorough understanding of the compound's fundamental properties is critical for its effective use in synthesis and research. Key data has been consolidated from various suppliers and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 1408075-12-6 | [3][4] |

| Alternate CAS | 1408075-93-3 (cis-isomer); 1408075-16-0 (trans-isomer) | [2][5] |

| Molecular Formula | C₅H₉ClF₃NO | [2][3] |

| Molecular Weight | 191.58 g/mol | [2][3] |

| Appearance | White powder / Solid | [4] |

| Typical Purity | ≥97% | [2][3] |

| Storage | Room Temperature or Refrigerator (2-8°C) | [5][6] |

| InChI Key | ZXWICPXOEHKXJG-UHFFFAOYSA-N | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | |

| GHS Pictograms | Corrosion, Exclamation Mark |

Commercial Availability and Sourcing

This compound is readily available from a range of chemical suppliers specializing in research chemicals and building blocks for pharmaceutical R&D. The compound is typically offered at purities of 97% or higher. When sourcing this material, it is crucial to request a Certificate of Analysis (CoA) to verify its identity and purity.

| Supplier | Product Name/Number | Typical Purity | Region |

| Sigma-Aldrich (via Synthonix) | SY3428347185 | 97% | US |

| Shanghai Aladdin Biochemical | A628964 | 97.0% | China |

| Zhejiang Jiuzhou Chem Co., Ltd | CAS 1408075-12-6 | 99% | China |

| BLD Pharm | BD11811 | Not Specified | Global |

| Dayang Chem (Hangzhou) Co., Ltd. | CAS 1408075-12-6 | 98.0% | China |

| Shanghai Nianxing Industrial Co. | CAS 1408075-12-6 | 97.0% | China |

Note: Availability, purity, and pricing are subject to change. Researchers should contact suppliers directly for current information.[3][4][7]

Application in Drug Discovery and Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules with therapeutic potential.

Key Applications:

-

Pharmaceutical Development : Its structure is ideal for designing novel anticancer agents and other therapeutics. The trifluoromethyl group enhances metabolic stability, a critical factor in drug design.[1]

-

Organic Synthesis Intermediate : It serves as a foundational scaffold, allowing for the addition of various functional groups via its amino handle to create libraries of new chemical entities.[1]

-

Fragment-Based Drug Discovery (FBDD) : The molecule's defined structure and moderate complexity make it an excellent fragment for screening against biological targets to identify initial binding interactions.[1]

-

Protein Degrader Building Blocks : This compound is categorized as a building block for protein degraders, such as PROTACs, where rigid linkers and scaffolds are essential for orienting the target protein and E3 ligase.[2]

The logical workflow for utilizing this building block in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing the target building block.

Synthetic Strategies and Quality Control

While this guide focuses on the commercially available compound, understanding its synthesis is valuable for custom modifications or scale-up. A plausible retrosynthetic approach often starts with a [2+2] cycloaddition to form the cyclobutane ring.[8] A more direct laboratory synthesis may involve the stereoselective reduction of a corresponding oxime or ketone precursor.

Conceptual Synthesis Protocol

A general method for preparing trifluoromethylated amino alcohols involves the reduction of an intermediate, followed by salt formation.[9]

-

Precursor Preparation : Synthesize a suitable precursor, such as 3-amino-1-(trifluoromethyl)cyclobutanone or a protected version.

-

Reduction : Reduce the ketone to the tertiary alcohol. For this step, a powerful reducing agent like Lithium aluminum hydride (LiAlH₄) in an ether solvent is effective. The choice of LiAlH₄ is driven by its ability to reduce ketones without affecting other functional groups under controlled conditions.

-

Deprotection (if necessary) : If a protecting group was used for the amine (e.g., Boc or Cbz), it is removed under appropriate acidic or hydrogenolysis conditions.

-

Salt Formation : The resulting free amine is dissolved in a suitable solvent like diethyl ether. Dry hydrogen chloride (HCl) gas is then bubbled through the solution until precipitation of the hydrochloride salt is complete.[9] This step is critical for improving the compound's stability and handling characteristics, as the salt form is typically a more crystalline and less hygroscopic solid than the free base.

Caption: A plausible synthetic workflow for the target compound.

Self-Validating Quality Control (QC) Protocol

Upon receiving a commercial batch or completing a synthesis, a multi-step analytical protocol is required to validate the material's identity, purity, and integrity.

-

Structural Confirmation (NMR & MS) :

-

¹H and ¹⁹F NMR Spectroscopy : Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H NMR will confirm the presence of the cyclobutane protons, while ¹⁹F NMR will show a characteristic singlet for the CF₃ group, confirming its presence. The integration and splitting patterns must be consistent with the expected structure.

-

Mass Spectrometry (MS) : Use electrospray ionization (ESI) to determine the molecular weight of the free base. The analysis should reveal a prominent ion corresponding to [M+H]⁺, confirming the correct mass.

-

-

Purity Assessment (HPLC) :

-

Method : Employ a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or TFA.

-

Detection : Use a UV detector (at ~210 nm, as the molecule lacks a strong chromophore) or an Evaporative Light Scattering Detector (ELSD).

-

Validation : The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks, and it should meet or exceed the supplier's specification (e.g., >97%).

-

This combination of spectroscopic and chromatographic methods creates a self-validating system. NMR and MS confirm the molecular structure, while HPLC provides a quantitative measure of purity, ensuring the material is suitable for subsequent high-stakes experiments.

References

- 1. Buy 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride | 1803601-06-0 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. This compound, CasNo.1408075-12-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. trans-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride, 97%,价格-幺米Lab实验室 [ymilab.com]

- 6. This compound CAS#: 1408075-12-6 [m.chemicalbook.com]

- 7. 1408075-12-6|3-Amino-1-(trifluoromethyl)cyclobutanol hydrochloride|BLD Pharm [bldpharm.com]

- 8. (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride (2680528-05-4) for sale [vulcanchem.com]

- 9. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling, and Storage of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Introduction

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a fluorinated cyclic amino alcohol that is gaining prominence as a valuable building block in contemporary drug discovery and development. Its unique structural and electronic properties, imparted by the trifluoromethyl group and the cyclobutane ring, make it an attractive scaffold for the synthesis of novel therapeutic agents. As with any specialized chemical reagent, a thorough understanding of its properties is paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research applications. This guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound, grounded in established safety principles and an understanding of its chemical nature.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound are related to its irritant properties.

GHS Hazard Classification:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 |

| Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 1 |

| Danger | H318: Causes serious eye damage. |

| Acute Toxicity, Inhalation | 4 |

| Warning | H332: Harmful if inhaled. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |

| Warning | H335: May cause respiratory irritation. |

Causality of Hazards:

-

Irritant Properties: The amine and hydroxyl functional groups, as well as the acidic nature of the hydrochloride salt, can cause irritation upon contact with skin, eyes, and the respiratory tract. The trifluoromethyl group can also contribute to the compound's reactivity and potential for biological interaction.

-

Hygroscopicity: As a hydrochloride salt of an amine, this compound is expected to be hygroscopic, readily absorbing moisture from the atmosphere. This can affect the accuracy of weighing and may lead to degradation of the compound over time.

-

Thermal Decomposition: While specific data is limited, thermal decomposition of fluorinated organic compounds can release hazardous substances such as hydrogen fluoride (HF), carbon oxides (CO, CO₂), and nitrogen oxides (NOx)[1].

Safe Handling Protocols

Adherence to meticulous handling procedures is critical to minimize exposure and preserve the quality of the reagent.

Personal Protective Equipment (PPE)

A baseline of appropriate PPE is mandatory when handling this compound. The selection of specific PPE should always be guided by a site-specific risk assessment.

-

Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

-

Body Protection: A standard laboratory coat should be worn. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron is recommended.

-

Respiratory Protection: Handling of the solid should be performed in a certified chemical fume hood to avoid inhalation of the powder. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter appropriate for chemical powders should be used.

Weighing and Transfer

Given the compound's irritant and potentially hygroscopic nature, specific precautions should be taken during weighing and transfer.

Step-by-Step Weighing and Transfer Protocol:

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weighing paper/boat, receiving flask, solvent, etc.) within the fume hood.

-

Inert Atmosphere (Recommended): For applications sensitive to moisture, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon). This can be achieved in a glove box or by using Schlenk line techniques.

-

Aliquotting: Gently tap the storage bottle to loosen the powder. Avoid shaking, which can generate fine dust.

-

Weighing: Using a clean, dry spatula, carefully transfer the desired amount of the solid onto a tared weighing paper or boat on a balance located within the fume hood or in close proximity.

-

Transfer to Reaction Vessel: Promptly and carefully transfer the weighed solid into the reaction vessel. A powder funnel can aid in preventing spillage.

-

Dissolution: If dissolving the compound, add the solvent slowly to the solid with stirring to avoid splashing.

-

Cleaning: Immediately decontaminate the spatula and any other reusable equipment that came into contact with the compound. Dispose of weighing paper and any other contaminated disposable materials in a designated hazardous waste container.

Storage Recommendations

Proper storage is crucial for maintaining the stability and purity of this compound.

Recommended Storage Conditions:

| Parameter | Condition | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents absorption of atmospheric moisture (hygroscopicity) and potential reaction with atmospheric components. |

| Light | Amber Vial/Dark Location | Protects from potential light-induced degradation. |

| Container | Tightly Sealed | Prevents contamination and exposure to air and moisture. |

Incompatible Materials:

To prevent hazardous reactions, this compound should be stored separately from:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

-

Strong Bases: Can deprotonate the hydrochloride salt and the alcohol, potentially leading to degradation or unwanted reactions.

-

Strong Acids: While it is a hydrochloride salt, exposure to stronger acids could lead to undesired chemical transformations.

Emergency Procedures